
N-(3-(Trifluoroacetamido)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Trifluoroacetamido)phenyl)benzamide is an organic compound with the molecular formula C15H11F3N2O2. It is a derivative of benzamide, where the benzamide moiety is substituted with a trifluoroacetamido group at the meta position of the phenyl ring. This compound is known for its unique chemical properties, which make it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Trifluoroacetamido)phenyl)benzamide typically involves the reaction of 3-aminoacetophenone with trifluoroacetic anhydride to form 3-(trifluoroacetamido)acetophenone. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Trifluoroacetamido)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-(Trifluoroacetamido)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-(Trifluoroacetamido)phenyl)benzamide involves its interaction with specific molecular targets. The trifluoroacetamido group enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(Trifluoromethyl)phenyl)benzamide
- N-(4-(Trifluoromethyl)phenyl)benzamide
- N-(2-(Trifluoromethyl)phenyl)benzamide
Uniqueness
N-(3-(Trifluoroacetamido)phenyl)benzamide is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity compared to other trifluoromethyl-substituted benzamides .
Propiedades
Fórmula molecular |
C15H11F3N2O2 |
|---|---|
Peso molecular |
308.25 g/mol |
Nombre IUPAC |
N-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)14(22)20-12-8-4-7-11(9-12)19-13(21)10-5-2-1-3-6-10/h1-9H,(H,19,21)(H,20,22) |
Clave InChI |
VNVSVSNSYCLZRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


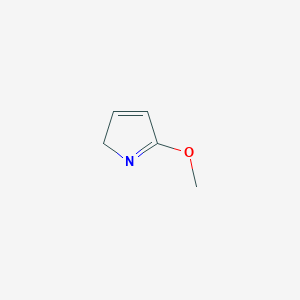
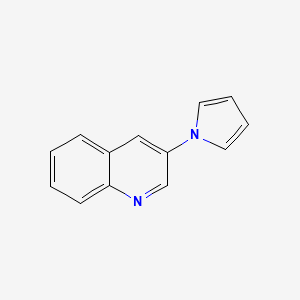

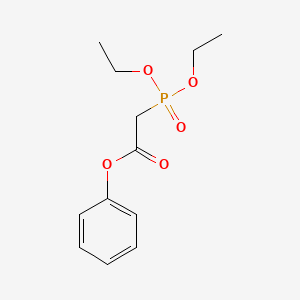
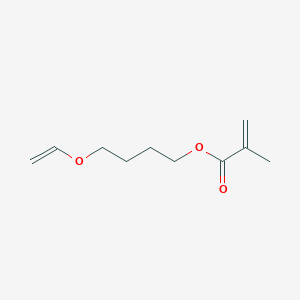



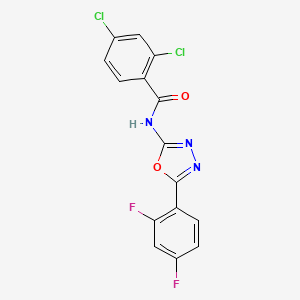


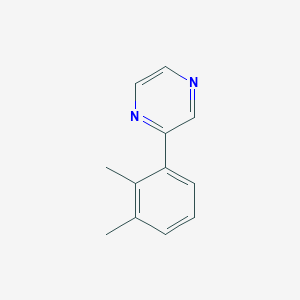
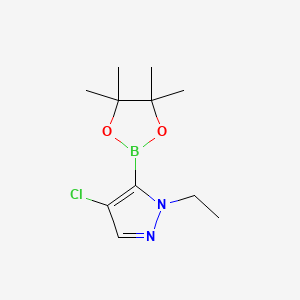
![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B14128400.png)
